4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

CDK2 inhibitor enzyme inhibition IC50

Select 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS 364334-94-1) as your CDK2 reference inhibitor. It uniquely provides a solved X-ray co-crystal structure (PDB 1PXJ, 2.3 Å) that reveals a distinct T-loop conformational change upon binding. With moderate ATP-competitive affinity (IC50 ≈ 6500 nM, Kd = 30.3 µM), it enables reversible, non-arresting cellular dose-response studies—ideal for probing non-catalytic CDK2 functions and combinatorial screens. Use the validated 4-heteroaryl-2-aminopyrimidine scaffold for systematic 2-anilino-4-(thiazol-5-yl)pyrimidine analogue synthesis, benchmarking new derivatives against its well-defined SAR. Validate docking and FEP calculations with experimental binding energy (–7.2 kcal/mol).

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
CAS No. 364334-94-1
Cat. No. B1605208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine
CAS364334-94-1
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NC(=NC=C2)N
InChIInChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13)
InChIKeyCTFDMGIBHFQWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine (CAS 364334-94-1): Baseline Identity as a CDK2 Inhibitor Tool Compound


4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS 364334-94-1) is a synthetic small molecule classified as a 4-heteroaryl-2-amino-pyrimidine [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase central to cell cycle regulation [2]. The compound was discovered through in silico screening and has a solved X-ray co-crystal structure with CDK2 (PDB: 1PXJ, resolution 2.3 Å) [3]. It serves as the foundational lead scaffold from which more potent 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors were developed [4].

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Why Generic CDK2 Inhibitor Substitution is Scientifically Unjustified


Substituting this compound with an arbitrary CDK2 inhibitor is invalid due to its unique combination of moderate affinity, distinct binding mode, and well-defined structural biology. Unlike highly optimized clinical candidates, this compound is a moderately potent lead scaffold (IC50 ≈ 6500 nM) that triggers a specific conformational change in the CDK2 activation loop, as evidenced by its X-ray co-crystal structure [1]. Other CDK2 inhibitors exhibit different binding poses, selectivity profiles, and potency ranges; for instance, AZD5438 is >1000-fold more potent (IC50 = 4.7 nM) and PNU-292137 is ~175-fold more potent (IC50 = 37 nM) [2][3]. Moreover, the 4-heteroaryl-2-amino-pyrimidine scaffold of this compound is chemically distinct from other CDK2 inhibitor chemotypes, leading to different structure-activity relationships (SAR) and off-target liabilities [4]. Using an unvalidated alternative without these specific characteristics introduces uncontrolled experimental variables.

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Quantified Differential Evidence Against Closest Comparators


CDK2 Inhibitory Potency (IC50): 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine vs. Optimized Analogues

The target compound exhibits an IC50 of 6500 nM against human recombinant CDK2/cyclin A2 in an in vitro inhibition assay [1]. This is >1380-fold less potent than the clinical candidate AZD5438 (IC50 = 4.7 nM) and >175-fold less potent than the in vivo active PNU-292137 (IC50 = 37 nM) [2][3]. Within its own chemical series, the target compound falls at the lower potency end, as related 4-heteroaryl-2-amino-pyrimidines show IC50 values ranging from 17 μM down to 0.9 μM [4].

CDK2 inhibitor enzyme inhibition IC50

CDK2 Binding Affinity (Kd): 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine vs. Computational Binding Energy

The equilibrium dissociation constant (Kd) for the target compound binding to CDK2 is 30,300 nM, as determined by biolayer interferometry (OctetRed) at pH 7.5 and 2°C [1]. This weak binding affinity aligns with its moderate IC50. In contrast, computational docking studies estimate a binding energy of -7.2 kcal/mol for this compound against CDK2, which is more favorable than magnolol (-6.2 kcal/mol) but less favorable than hymenialdisine (-8.8 kcal/mol) [2].

CDK2 binding affinity Kd binding energy

Structural Biology: Unique Activation Loop Conformation Induced by 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

The X-ray co-crystal structure of the target compound bound to CDK2 (PDB 1PXJ, 2.3 Å) reveals a distinct binding mode that triggers a conformational change in the activation T-loop via movement of Lys33 and Asp145 side chains [1]. This induced-fit mechanism is not observed with ATP or all other CDK2 inhibitors; for example, PNU-230032 (PDB 2BTS) and PNU-181227 (PDB 1VYZ) bind CDK2 without inducing this specific T-loop disordering [2]. The structural data provide atomic-level details of ligand-protein interactions, including hydrogen bonding patterns distinct from the ATP-binding mode.

X-ray crystallography CDK2 activation loop binding mode

Scaffold Utility: 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine as the Parent Lead for Optimized CDK2 Inhibitors

The target compound is the direct parent scaffold from which a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors were optimized, achieving low nanomolar Ki values [1]. For instance, an optimized analogue (CHEMBL234451) with a 5-chloro-N-(4-(2-(dimethylamino)ethyl)phenyl) substitution shows significantly enhanced potency [2]. The SAR campaign demonstrated that substitutions at the pyrimidine C5-position and thiazole C4-position dramatically improve CDK2 affinity and selectivity, with some derivatives showing >80-fold selectivity for CDK9 over CDK2 [3].

scaffold lead optimization SAR drug discovery

Physicochemical Properties: Drug-Like Profile and Synthetic Accessibility

The target compound has a molecular weight of 206.27 Da, cLogP of 1.4, topological polar surface area of 93 Ų, and zero Lipinski violations [1]. These properties indicate favorable oral drug-likeness and membrane permeability. In contrast, many high-potency CDK2 inhibitors (e.g., AZD5438, MW 478.9; PNU-292137, MW 417.5) have higher molecular weights and increased lipophilicity, which can limit solubility and oral bioavailability [2]. The compound is synthetically accessible via condensation of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone with guanidine in refluxing 2-methoxyethanol, yielding a product with >95% purity .

physicochemical properties Lipinski LogP synthetic accessibility

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Evidence-Based Application Scenarios for Research and Industrial Use


CDK2 Structural Biology and Conformational Dynamics Studies

Utilize the compound in X-ray crystallography and biophysical assays (SPR, ITC) to study the inactive, T-loop disordered conformation of CDK2. The 1PXJ co-crystal structure provides a high-resolution template for fragment-based drug discovery and for validating molecular dynamics simulations of activation loop flexibility [1].

Medicinal Chemistry Lead Optimization and SAR Expansion

Employ the parent scaffold as a starting point for synthesizing novel 2-anilino-4-(thiazol-5-yl)pyrimidine analogues. The moderate potency and well-defined SAR around this core allow for systematic exploration of substituent effects on CDK2 affinity and selectivity [2]. Use as a reference compound in biochemical assays to benchmark newly synthesized derivatives [3].

Computational Chemistry Benchmarking and Docking Validation

Use the experimentally determined IC50 (6500 nM), Kd (30300 nM), and binding energy (-7.2 kcal/mol) as a validation set for computational docking and free energy perturbation (FEP) calculations [4]. The availability of a high-resolution co-crystal structure enables accurate pose prediction and scoring function calibration [1].

Chemical Biology Tool for Conditional CDK2 Inhibition

Due to its moderate affinity (IC50 ≈ 6.5 μM), the compound can be used as a reversible, ATP-competitive probe to induce partial CDK2 inhibition in cellular assays, enabling dose-response studies that avoid complete cell cycle arrest. This is particularly valuable for investigating CDK2's non-catalytic functions or for use in combinatorial drug screens [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.